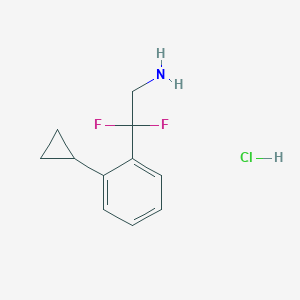

2-(2-Cyclopropylphenyl)-2,2-difluoroethanamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

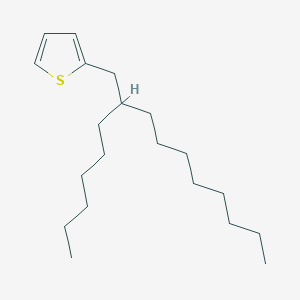

“2-(2-Cyclopropylphenyl)-2,2-difluoroethanamine;hydrochloride” is a complex organic compound. It contains a cyclopropyl group, which is a chemical structure derived from cyclopropane . It also contains a phenyl group and a difluoroethanamine group. The hydrochloride indicates that it’s a hydrochloride salt, which typically forms when an organic base is reacted with hydrochloric acid.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl group, the introduction of the phenyl group, and the incorporation of the difluoroethanamine group. The exact methods would depend on the specific reactions used. For example, the cyclopropyl group could potentially be formed via a cyclopropanation reaction .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopropyl group would consist of a three-membered ring of carbon atoms . The phenyl group would be a six-membered carbon ring, and the difluoroethanamine group would contain a nitrogen atom bonded to two hydrogen atoms and a carbon atom, which in turn is bonded to two fluorine atoms.

Chemical Reactions Analysis

The reactivity of this compound would depend on its specific structure. The presence of the cyclopropyl group could potentially make it more reactive, as cyclopropyl groups are known to be highly strained . The difluoroethanamine group could also influence its reactivity.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the cyclopropyl group could potentially affect its shape and polarity . The difluoroethanamine group could influence its acidity or basicity.

Applications De Recherche Scientifique

Biocatalytic Strategies for Fluorinated Compounds

Biocatalysis offers a strategic approach for the stereoselective synthesis of CHF2-containing trisubstituted cyclopropanes, showcasing the difluoromethyl group's significance in drug discovery due to its role as a bioisostere for methyl, hydroxyl, and thiol groups. This method, utilizing engineered myoglobin catalysts, emphasizes the creation of fluorinated building blocks, crucial for medicinal chemistry, including the synthesis of CHF2 isosteres of TRPV1 inhibitors (Carminati et al., 2020).

Synthesis of Fluorinated Cyclopropanes

The development of methodologies for the synthesis of fluorinated cyclopropanes, like trifluoromethyl-substituted cyclopropanes, is a significant area of research due to their relevance in pharmaceutical and agrochemical sectors. Techniques involving fluorinated sulfur ylides for Corey-Chaykovsky cyclopropanation reactions demonstrate the ability to produce cis-configured trifluoromethyl cyclopropanes across a broad range of substrates with high yields and diastereoselectivities (Hock et al., 2017).

Advancements in Cyclopropanation Methods

Recent advancements in cyclopropanation methods, including cobalt-catalyzed processes, have enabled the enantioselective creation of trifluoromethyl-substituted cyclopropanes. These processes highlight the significance of such compounds as building blocks in drug discovery, due to their potential in constructing complex molecular architectures (Morandi et al., 2011).

Novel Fluorinated Aromatic Compounds

The synthesis of novel fluorinated aromatic compounds, such as polyimides derived from trifluoromethyl-substituted diamines, illustrates the importance of fluorinated cyclopropane derivatives in developing materials with exceptional solubility, thermal stability, and mechanical properties. These materials are valuable for various applications beyond pharmaceuticals, including high-performance polymers (Yin et al., 2005).

Safety and Hazards

Propriétés

IUPAC Name |

2-(2-cyclopropylphenyl)-2,2-difluoroethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2N.ClH/c12-11(13,7-14)10-4-2-1-3-9(10)8-5-6-8;/h1-4,8H,5-7,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPJPYRIMVCZNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC=C2C(CN)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chloronaphthalen-1-yl)oxy]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2654770.png)

![3-(2-methylpropyl)-1-[2-oxo-2-(piperidin-1-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2654771.png)

![[1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazol-4-yl]methanol;dihydrochloride](/img/structure/B2654774.png)

![8-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B2654776.png)

![Methyl 6-isopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2654778.png)

![N-benzyl-4-[(4-methylphenyl)sulfonylamino]butanamide](/img/structure/B2654780.png)

![N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B2654781.png)

![4-Methylphenyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl sulfone](/img/structure/B2654784.png)

![3-(4-Methoxyphenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]propanamide](/img/structure/B2654790.png)

![ethyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2654793.png)